molecular formula C13H10ClN5O2 B2726457 N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415629-34-2

N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No. B2726457
CAS RN: 2415629-34-2
M. Wt: 303.71
InChI Key: VHDPVFAVWXXJNG-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide , often referred to as CTP , is a heterocyclic compound with a complex structure. It belongs to the class of triazole derivatives . Triazoles are five-membered aromatic azole rings containing two carbon atoms and three nitrogen atoms. These compounds exhibit versatile biological activities due to their ability to bind to various enzymes and receptors in the biological system .


Synthesis Analysis

The synthesis of CTP involves several steps. While I don’t have specific details on the synthetic route for this particular compound, it likely includes reactions such as cyclization, substitution, and condensation. Researchers have explored various synthetic methods to obtain triazolo[4,3-b]pyridazine derivatives, including microwave-assisted synthesis, solvent-free conditions, and multicomponent reactions .


Molecular Structure Analysis

The molecular formula of CTP is C₁₁H₇ClN₄O₂ . Its structure consists of a triazolo[4,3-b]pyridazine core with a carboxamide group attached at position 6. The chlorine and methoxy substituents on the phenyl ring contribute to its overall properties. The three-dimensional arrangement of atoms determines its interactions with biological targets .


Chemical Reactions Analysis

CTP may participate in various chemical reactions, including hydrolysis, oxidation, and nucleophilic substitution. Its reactivity depends on the functional groups present. Researchers have investigated its behavior under different conditions to understand its chemical transformations .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Techniques like NMR, IR, and UV-Vis spectroscopy reveal information about its functional groups and electronic transitions .

Safety and Hazards

  • Handling Precautions : Researchers and users must follow safety protocols during synthesis and handling .

Future Directions

  • Clinical Trials : If promising, proceed to preclinical and clinical trials to assess its therapeutic potential .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c1-21-11-4-2-8(6-9(11)14)16-13(20)10-3-5-12-17-15-7-19(12)18-10/h2-7H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDPVFAVWXXJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN3C=NN=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

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